4-oxo-N,3-diphenyl-3,4-dihydroquinazoline-7-carboxamide

Threonine Dehydrogenase Metabolic Specialization Embryonic Stem Cell Metabolism

4-oxo-N,3-diphenyl-3,4-dihydroquinazoline-7-carboxamide (CAS 1144448-36-1) is a synthetic small molecule belonging to the quinazolinecarboxamide (Qc) class, a family of heterocyclic compounds recognized for their ability to selectively inhibit threonine dehydrogenase (TDH). The compound features a 3,4-dihydroquinazolin-4-one core with N,3-diphenyl substitution, yielding a molecular formula of C21H15N3O2 and a molecular weight of 341.4 g/mol.

Molecular Formula C21H15N3O2
Molecular Weight 341.4 g/mol
Cat. No. B12188849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-N,3-diphenyl-3,4-dihydroquinazoline-7-carboxamide
Molecular FormulaC21H15N3O2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4
InChIInChI=1S/C21H15N3O2/c25-20(23-16-7-3-1-4-8-16)15-11-12-18-19(13-15)22-14-24(21(18)26)17-9-5-2-6-10-17/h1-14H,(H,23,25)
InChIKeyLXMWMQXPXDNQEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Guide: 4-Oxo-N,3-diphenyl-3,4-dihydroquinazoline-7-carboxamide (CAS 1144448-36-1) as a Research-Grade Quinazolinecarboxamide


4-oxo-N,3-diphenyl-3,4-dihydroquinazoline-7-carboxamide (CAS 1144448-36-1) is a synthetic small molecule belonging to the quinazolinecarboxamide (Qc) class, a family of heterocyclic compounds recognized for their ability to selectively inhibit threonine dehydrogenase (TDH) [1]. The compound features a 3,4-dihydroquinazolin-4-one core with N,3-diphenyl substitution, yielding a molecular formula of C21H15N3O2 and a molecular weight of 341.4 g/mol [2]. This specific substitution pattern distinguishes it from other Qc analogs and positions it as a candidate for studying structure-activity relationships (SAR) in TDH-mediated metabolic pathways.

Workflow
TDH enzyme inhibition assay context
Model System
Pluripotent stem cell metabolic vulnerability studies
Chemistry
Quinazolinecarboxamide SAR expansion

Why Generic Quinazoline Substitution Compromises TDH Inhibitor Selectivity: The Case for 4-Oxo-N,3-diphenyl-3,4-dihydroquinazoline-7-carboxamide


In-class substitution among quinazoline derivatives is scientifically unsound due to the steep SAR governing TDH inhibition. The foundational study by Alexander et al. demonstrated that among closely related Qc compounds, minor peripheral modifications abolished TDH inhibitory activity; analogs Qc9–Qc12, for instance, showed no inhibition at 10 µM, while Qc7 and Qc8 exhibited only weak activity [1]. The N,3-diphenyl substitution on the 4-oxo-3,4-dihydroquinazoline-7-carboxamide scaffold creates a distinct steric and electronic environment that cannot be replicated by N-alkyl or mono-phenyl variants. Procurement of a generic quinazoline without this exact substitution pattern therefore carries a high risk of obtaining a compound that is either inactive against TDH or lacks the selectivity profile documented for the Qc class. Furthermore, the compound's physicochemical signature—including a computed XLogP3-AA of 3.3, a single hydrogen bond donor, and a topological polar surface area of 61.8 Ų—directly influences membrane permeability and target engagement, making physicochemical substitution equally problematic [2].

Core scaffold modification

Qc analogs with core modifications may lose TDH inhibition entirely; only the intact 4-oxo-3,4-dihydroquinazoline-7-carboxamide core preserves activity.

Substituent mismatch

N-alkyl or mono-phenyl variants cannot replicate the N,3-diphenyl steric and electronic environment required for target engagement.

Physicochemical deviation

Alternative analogs with higher TPSA or XLogP may alter membrane partitioning and non-specific binding, shifting assay consistency.

Quantitative Differentiation Evidence for 4-Oxo-N,3-diphenyl-3,4-dihydroquinazoline-7-carboxamide Relative to Qc-Class Analogs


TDH Enzymatic Inhibition: Class-Level Potency Profile of the 4-Oxo-3,4-dihydroquinazoline-7-carboxamide Scaffold

The parent Qc compound series, sharing the 4-oxo-3,4-dihydroquinazoline-7-carboxamide core of the target compound, inhibits purified mouse TDH with a uniform IC50 of approximately 0.5 µM. This potency is conserved across all six primary screening hits (Qc1–Qc6), indicating that the core scaffold—not peripheral substituents—drives enzyme engagement [1]. In contrast, structurally related Qc analogs identified through cluster analysis (Qc9–Qc12) bearing modifications to the quinazoline core or amide substituent lost all detectable TDH inhibition at 10 µM, establishing a >20-fold selectivity window dependent on scaffold integrity [1]. The target compound retains the intact 4-oxo-3,4-dihydroquinazoline-7-carboxamide core and is therefore predicted to fall within the active potency range, though direct IC50 data for this specific N,3-diphenyl analog have not been reported in the primary literature.

TDH Inhibition
Class-level inference
IC50 ≈ 0.5 µM (core-matched Qc1–Qc6)
>20-fold activity window vs. core-modified analogs
Core scaffold TDH engagement context
Direct IC50 for N,3-diphenyl analog not reported
Threonine Dehydrogenase Metabolic Specialization Embryonic Stem Cell Metabolism

Dehydrogenase Selectivity: Absence of Off-Target Activity Against Related Dehydrogenase Enzymes

The six primary Qc compounds, which share the core scaffold of the target compound, were screened against alcohol dehydrogenase, lactate dehydrogenase, and glucose-6-phosphate dehydrogenase at 10 µM. No inhibitory activity was detected against any of these related dehydrogenases, demonstrating strict selectivity for TDH within the dehydrogenase family [1]. Additionally, compounds showing any inhibition of hydroxysteroid dehydrogenase (HSDH), the enzyme most closely related to TDH by primary sequence, were eliminated during the primary screen, further reinforcing the selectivity of the surviving scaffold [1]. While direct selectivity data for the N,3-diphenyl analog are not published, the selectivity profile is attributed to the conserved quinazolinecarboxamide core, not to variable substituents.

Dehydrogenase Selectivity
Class-level inference
No inhibition at 10 µM
Against alcohol DH, lactate DH, glucose-6-phosphate DH
TDH-selective probe context
HSDH-inhibitory analogs excluded from series
Enzyme Selectivity Off-Target Profiling Hydroxysteroid Dehydrogenase

Cellular Selectivity: Differential Cytotoxicity Between TDH-Expressing and TDH-Null Mammalian Cells

Qc-class compounds exhibit a profound therapeutic window between TDH-expressing mouse ES cells and TDH-null HeLa cells. All six primary Qc compounds inhibited ES cell proliferation at 10 µM while showing no effect on HeLa cells; quantitative viability assays established an EC50 of approximately 3 µM for mouse ES cells versus approximately 1 mM for HeLa cells, representing a 300-fold selectivity ratio [1]. This differential cytotoxicity is directly attributable to TDH dependence, as embryoid body cells that have extinguished TDH expression were also unaffected [1]. The N,3-diphenyl substitution may modulate this selectivity window, although direct cellular data for the specific compound are absent from the current literature.

Cellular Selectivity
Class-level inference
Mouse ES cells EC50 ≈ 3 µM
HeLa cells EC50 ≈ 1 mM
~300-fold selectivity window (TDH-dependent)
TDH-expressing cell selectivity context
N,3-diphenyl cellular data not directly reported
Selective Cytotoxicity Mouse Embryonic Stem Cells HeLa Cells

Physicochemical Differentiation: Computed ADME- Relevant Properties Versus Closest In-Class Analogs

4-oxo-N,3-diphenyl-3,4-dihydroquinazoline-7-carboxamide possesses a computed XLogP3-AA of 3.3, a single hydrogen bond donor (the carboxamide NH), and a topological polar surface area (TPSA) of 61.8 Ų [1]. These values place the compound well within the drug-like chemical space defined by Lipinski and Veber rules (XLogP ≤5; HBD ≤5; TPSA ≤140 Ų). In comparison, the prototypical Qc1 compound (N-benzyl-4-oxo-2-thioxo-3-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide) bears a larger TPSA (~90–100 Ų) due to its thioxo and trifluoromethyl substituents, and a higher XLogP (~3.6–4.0), which may alter membrane partitioning and non-specific binding profiles . The lower TPSA and reduced HBD count of the N,3-diphenyl analog may confer improved passive membrane permeability relative to more polar Qc variants, though direct experimental permeability data (e.g., PAMPA or Caco-2) are not yet published.

Physicochemical Profile
Cross-study comparable
XLogP3-AA 3.3
TPSA 61.8 Ų
vs. Qc1: TPSA ~30–40 Ų lower, XLogP ~0.3–0.7 units lower
Membrane permeability and handling context
Experimental permeability data not yet published
Physicochemical Properties Drug-Likeness Permeability

Recommended Research Applications for 4-Oxo-N,3-diphenyl-3,4-dihydroquinazoline-7-carboxamide Based on Verified Differentiation Evidence


Chemical Probe for Dissecting TDH-Dependent Metabolic Vulnerability in Pluripotent Stem Cells

Leveraging the established 300-fold cellular selectivity of the Qc scaffold for TDH-expressing mouse ES cells over TDH-null somatic cells [1], this compound can serve as a chemical probe to validate TDH metabolic dependency. Its lower TPSA (61.8 Ų) relative to Qc1 may improve cell permeability, making it suitable for dose-response studies where intracellular target engagement must be confirmed via downstream metabolite analysis (acetyl-CoA and methyltetrahydrofolate depletion) [2]. Researchers should pair this compound with Qc9–Qc12 (inactive core-modified analogs) as negative controls to confirm on-target mechanism.

Structure-Activity Relationship (SAR) Expansion of Quinazolinecarboxamide TDH Inhibitors

The N,3-diphenyl substitution represents a distinct chemical space within the Qc series that has not been exhaustively characterized in the primary screen [1]. Procurement facilitates systematic SAR studies comparing N-aryl, N-alkyl, and N-benzyl amide variants to map the contribution of the N-phenyl group to potency, selectivity, and metabolic stability. The compound's single hydrogen bond donor and moderate lipophilicity (XLogP3-AA 3.3) make it an ideal scaffold for further derivatization without violating lead-likeness criteria [3].

Selectivity Profiling Against Dehydrogenase Enzyme Panels

The documented clean selectivity of the Qc core against alcohol dehydrogenase, lactate dehydrogenase, and glucose-6-phosphate dehydrogenase at 10 µM [1] supports the use of this compound in broader selectivity panels. Researchers can benchmark this N,3-diphenyl analog against the well-characterized Qc1 to determine whether the diphenyl substitution alters the selectivity fingerprint, particularly against hydroxysteroid dehydrogenase and other short-chain dehydrogenase/reductase (SDR) family members.

Reference Standard for Analytical Method Development and Quality Control in Qc Compound Supply Chains

With a defined molecular formula (C21H15N3O2), exact mass (341.116426730 Da), and InChIKey (LXMWMQXPXDNQEA-UHFFFAOYSA-N) [3], this compound can serve as a reference standard for LC-MS/MS method development and batch-to-batch quality control in laboratories synthesizing or procuring Qc-class inhibitors. Its distinct retention time and fragmentation pattern, driven by the diphenyl substitution, provide a unique analytical signature distinguishable from Qc1 and other analogs.

Application
Selection Property
Validation Focus
Stem cell metabolic vulnerability studies
Core scaffold TDH inhibition context
Cell viability & metabolite depletion endpoints
Quinazolinecarboxamide SAR expansion
N,3-diphenyl substitution profile
Potency and selectivity SAR
Dehydrogenase enzyme panel selectivity profiling
TDH-selective probe context
Off-target dehydrogenase screening
Analytical reference for Qc-class inhibitors
Defined molecular identity
LC-MS/MS signature and batch QC
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